molecular formula C13H20ClNO B1417361 1-(2-Cyclopropylmethoxy-3-methyl-phenyl)-ethylamine hydrochloride CAS No. 2206609-70-1

1-(2-Cyclopropylmethoxy-3-methyl-phenyl)-ethylamine hydrochloride

Cat. No.: B1417361
CAS No.: 2206609-70-1
M. Wt: 241.76 g/mol
InChI Key: DWHRKJSNOVYGSK-UHFFFAOYSA-N
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Description

1-(2-Cyclopropylmethoxy-3-methyl-phenyl)-ethylamine hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a cyclopropylmethoxy group attached to a methylphenyl ring, which is further connected to an ethylamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

The synthesis of 1-(2-Cyclopropylmethoxy-3-methyl-phenyl)-ethylamine hydrochloride involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-cyclopropylmethoxy-3-methylphenol and ethylamine.

    Reaction Conditions: The phenol group is first protected using a suitable protecting group to prevent unwanted reactions. The protected phenol is then subjected to a nucleophilic substitution reaction with ethylamine under controlled conditions.

    Deprotection: After the substitution reaction, the protecting group is removed to yield the free amine.

    Hydrochloride Formation: The free amine is then treated with hydrochloric acid to form the hydrochloride salt of 1-(2-Cyclopropylmethoxy-3-methylphenyl)-ethylamine.

Industrial production methods may involve optimization of reaction conditions, use of catalysts, and purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

1-(2-Cyclopropylmethoxy-3-methyl-phenyl)-ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents, temperature control, and specific catalysts to achieve the desired products.

Scientific Research Applications

1-(2-Cyclopropylmethoxy-3-methyl-phenyl)-ethylamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylmethoxy-3-methyl-phenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Cyclopropylmethoxy-3-methyl-phenyl)-ethylamine hydrochloride can be compared with similar compounds such as:

    1-(2-Cyclopropylmethoxy-3-methylphenyl)-propylamine hydrochloride: This compound has a similar structure but with a propylamine moiety instead of an ethylamine moiety.

    1-(2-Cyclopropylmethoxy-3-methylphenyl)-butylamine hydrochloride: This compound features a butylamine moiety, offering different chemical and biological properties.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[2-(cyclopropylmethoxy)-3-methylphenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-9-4-3-5-12(10(2)14)13(9)15-8-11-6-7-11;/h3-5,10-11H,6-8,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHRKJSNOVYGSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)N)OCC2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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